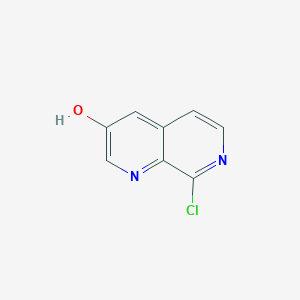
8-Chloro-1,7-naphthyridin-3-ol
概要
説明
8-Chloro-1,7-naphthyridin-3-ol is a heterocyclic compound belonging to the naphthyridine family Naphthyridines are known for their diverse biological activities and photochemical properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-1,7-naphthyridin-3-ol can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Friedländer synthesis, which involves the reaction of 2-aminopyridine with a carbonyl compound, can be adapted to introduce the chlorine and hydroxyl functionalities at the desired positions. Metal-catalyzed reactions and multicomponent reactions are also employed to enhance the efficiency and yield of the synthesis .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained efficiently. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors are often utilized to meet the demand.
化学反応の分析
Types of Reactions: 8-Chloro-1,7-naphthyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or modify the hydroxyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 8-chloro-1,7-naphthyridin-3-one, while nucleophilic substitution of the chlorine atom can produce various substituted naphthyridines .
科学的研究の応用
8-Chloro-1,7-naphthyridin-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
作用機序
The mechanism of action of 8-Chloro-1,7-naphthyridin-3-ol involves its interaction with specific molecular targets. The hydroxyl group and chlorine atom play crucial roles in its binding affinity and specificity. The compound may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
類似化合物との比較
1,8-Naphthyridine: Lacks the chlorine and hydroxyl groups, resulting in different chemical properties and applications.
8-Chloro-1,5-naphthyridin-3-ol: Similar structure but with different positioning of nitrogen atoms, leading to variations in reactivity and biological activity.
3-Hydroxy-1,7-naphthyridine:
Uniqueness: 8-Chloro-1,7-naphthyridin-3-ol is unique due to the specific positioning of the chlorine and hydroxyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
8-chloro-1,7-naphthyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-7-5(1-2-10-8)3-6(12)4-11-7/h1-4,12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNDTHLYIPEDIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=NC=C(C=C21)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8230105.png)
![(3R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B8230115.png)
![(3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B8230125.png)
![6-fluoro-3-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8230132.png)
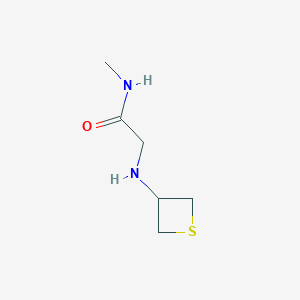
![6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B8230144.png)
![1H-pyrazolo[3,4-c]pyridin-4-amine](/img/structure/B8230147.png)

![Methyl 3-(2-hydroxypropan-2-yl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B8230169.png)
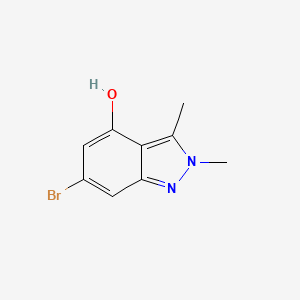
![4-Chloro-6-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B8230188.png)
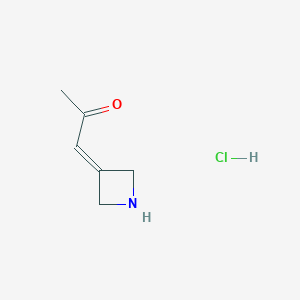
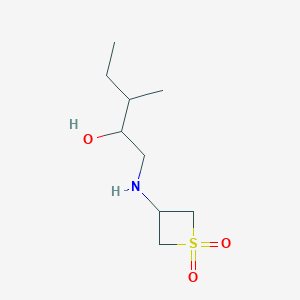
![5-Isopropyl-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B8230203.png)
